Precursor Ion Mass Shift Enables Four-Plex Differential Labeling of PE Lipids with Baseline Resolution
In the established DMABA NHS ester multiplexed derivatization system, the d4 isotopologue derived from 2,3,5,6-tetradeuterio-4-(dimethylamino)benzoic acid generates a diagnostic precursor ion at m/z 195.1 upon positive-ion collision-induced dissociation (CID), compared to m/z 191.1 for the non-deuterated d0 variant, m/z 197.1 for d6, and m/z 201.1 for d10 [1]. This 4-Da mass increment is cleanly resolved from adjacent channels, enabling simultaneous quantification of four biological conditions (e.g., four time points) in a single LC-MS run without isotopic cross-talk . The d4-labeled DMABA PE conjugate was used to track PE lipid oxidation at the 60-minute time point in an AAPH-induced oxidation time course using RAW 264.7 cell liposomes, alongside d0 (0 min), d10 (30 min), and d6 (300 min) [1].
| Evidence Dimension | Precursor ion m/z for DMABA-labeled PE detection (positive ion CID) |
|---|---|
| Target Compound Data | m/z 195.1 (d4-DMABA PE conjugate) |
| Comparator Or Baseline | m/z 191.1 (d0-DMABA PE); m/z 197.1 (d6-DMABA PE); m/z 201.1 (d10-DMABA PE) |
| Quantified Difference | Δm/z = +4.0 vs. d0; Δm/z = -2.0 vs. d6; Δm/z = -6.0 vs. d10 |
| Conditions | Positive ion ESI-MS/MS; precursor ion scan mode; DMABA NHS ester-derivatized glycerophosphoethanolamine (PE) lipid standards; complex biological extract. |
Why This Matters
This specific mass shift enables definitive channel assignment in 4-plex differential labeling experiments; substituting with a non-deuterated or differently deuterated precursor would cause channel misassignment or collapse of the multiplexing capability.
- [1] Zemski Berry, K. A., Turner, W. W., VanNieuwenhze, M. S., & Murphy, R. C. (2009). Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids. Analytical Chemistry, 81(15), 6408-6415. DOI: 10.1021/ac900583a. View Source
